Hemolytic Selectivity: Dermaseptin S3 Exhibits Negligible Lysis of Human Erythrocytes Compared to the Hemolytic Dermaseptin S4
In a direct comparative study, Dermaseptin S3 (DS3) exhibited no significant hemolytic activity against human red blood cells, whereas Dermaseptin S4 (DS4) caused dose‑dependent lysis at micromolar concentrations [1]. At 50 µM, DS3 lysed <5% of erythrocytes, while DS4 achieved >80% hemolysis under identical conditions [2]. This selectivity difference is attributed to the differential aggregation state and membrane‑permeation kinetics of the two peptides [3].
| Evidence Dimension | Hemolytic activity (% lysis at 50 µM) |
|---|---|
| Target Compound Data | <5% hemolysis |
| Comparator Or Baseline | Dermaseptin S4: >80% hemolysis |
| Quantified Difference | >16‑fold lower hemolysis |
| Conditions | Human erythrocytes, 1 h incubation, 37 °C |
Why This Matters
A non‑hemolytic profile is essential for systemic or topical applications where mammalian cell compatibility is required; DS3 provides a wider therapeutic index than the more potent but hemolytic DS4.
- [1] Ghosh JK, Shaool D, Guillaud P, Ciceron L, Mazier D, Kustanovich I, Shai Y. Selective cytotoxicity of dermaseptin S3 toward intraerythrocytic Plasmodium falciparum and the underlying molecular basis. J Biol Chem. 1997;272(50):31609-16. View Source
- [2] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994;269(50):31635-41. View Source
- [3] Ghosh JK, Shaool D, Guillaud P, Ciceron L, Mazier D, Kustanovich I, Shai Y. Selective cytotoxicity of dermaseptin S3 toward intraerythrocytic Plasmodium falciparum and the underlying molecular basis. J Biol Chem. 1997;272(50):31609-16. View Source
